molecular formula C10H11N3O2 B2494057 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl- CAS No. 1253038-90-2

3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl-

Cat. No.: B2494057
CAS No.: 1253038-90-2
M. Wt: 205.217
InChI Key: FNEXRRRSMJBGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl- is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.217. The purity is usually 95%.
BenchChem offers high-quality 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Mechanisms

3H-Imidazo[4,5-b]pyridine derivatives exhibit versatility in chemical reactions, with applications in synthesizing various compounds. For example, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine and base in benzene results in the formation of 3H-imidazo[4,5-b]pyridine derivatives, underlining their utility in synthetic chemistry (Yıldırım, Kandemirli, & Demir, 2005).

Antimicrobial and Antitubercular Activities

Some derivatives of 3H-Imidazo[4,5-b]pyridine have been synthesized and evaluated for their antimicrobial and antitubercular properties. For instance, the synthesis of imidazo[4,5-b]pyridine-1-carboxylic acid derivatives showed low tuberculostatic activity, highlighting their potential in developing treatments for tuberculosis and other microbial infections (Bukowski, 1984).

Anticancer Properties

Research also indicates that certain 3H-Imidazo[4,5-b]pyridine compounds have anticancer properties. For instance, the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives and their evaluation for anticancer activity demonstrate potential for use in cancer treatment, with some compounds showing significant activity against breast cancer cell lines (Shelke et al., 2017).

Chemical Structure and Spectroscopy

The molecular structure and vibrational energy levels of 3H-Imidazo[4,5-b]pyridine and its methyl derivatives have been studied using density functional theory (DFT) and X-ray data. These studies provide crucial insights into the chemical and physical properties of these compounds, which are essential for their application in various scientific fields (Lorenc et al., 2008).

Safety and Hazards

The safety information for 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid includes several hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if you feel unwell .

Properties

IUPAC Name

2,3,5-trimethylimidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-5-4-7(10(14)15)8-9(11-5)13(3)6(2)12-8/h4H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEXRRRSMJBGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)N(C(=N2)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.